Iodo-PEG12-acid

PROTAC Linker optimization Targeted protein degradation

Iodo-PEG12-acid is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal iodo group and a carboxylic acid moiety connected by a linear PEG12 chain (molecular weight 728.61, molecular formula C27H53IO14). It belongs to the class of PEG-based PROTAC (PROteolysis TArgeting Chimera) linkers, utilized to covalently join an E3 ubiquitin ligase ligand to a target protein ligand, thereby enabling selective protein degradation via the ubiquitin-proteasome system.

Molecular Formula C27H53IO14
Molecular Weight 728.6 g/mol
Cat. No. B12422707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIodo-PEG12-acid
Molecular FormulaC27H53IO14
Molecular Weight728.6 g/mol
Structural Identifiers
SMILESC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCI)C(=O)O
InChIInChI=1S/C27H53IO14/c28-2-4-32-6-8-34-10-12-36-14-16-38-18-20-40-22-24-42-26-25-41-23-21-39-19-17-37-15-13-35-11-9-33-7-5-31-3-1-27(29)30/h1-26H2,(H,29,30)
InChIKeyHVQAOUKMDSUZIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Iodo-PEG12-acid: A PEG12-Based PROTAC Linker with Terminal Iodo and Carboxylic Acid Functionalities for Targeted Protein Degradation


Iodo-PEG12-acid is a heterobifunctional polyethylene glycol (PEG) linker containing a terminal iodo group and a carboxylic acid moiety connected by a linear PEG12 chain (molecular weight 728.61, molecular formula C27H53IO14) . It belongs to the class of PEG-based PROTAC (PROteolysis TArgeting Chimera) linkers, utilized to covalently join an E3 ubiquitin ligase ligand to a target protein ligand, thereby enabling selective protein degradation via the ubiquitin-proteasome system [1]. The compound is typically supplied as a solid with a purity specification of ≥98% (HPLC) and exhibits solubility in DMSO and aqueous buffers, a property conferred by its extended PEG12 chain [2].

Why Iodo-PEG12-acid Cannot Be Interchanged with Other PEG Linkers: Quantitative Evidence on Linker Length and Leaving Group


In PROTAC design, the linker is not an inert spacer but a critical determinant of ternary complex formation, target ubiquitination efficiency, and ultimately degradation potency [1]. Substituting Iodo-PEG12-acid with another PEG-based linker—even one of identical length but different leaving group (e.g., bromo, tosyl, azido) or a different PEG chain length—can drastically alter degradation kinetics, cellular permeability, and in vivo biodistribution [2]. The evidence presented below demonstrates that Iodo-PEG12-acid occupies a distinct performance niche defined by (i) the optimal PEG12 chain length for maximal heterobivalent agent avidity, and (ii) the superior leaving-group reactivity of iodo over bromo and tosyl in nucleophilic substitution reactions, both of which are quantified and directly comparable.

Quantitative Differentiation of Iodo-PEG12-acid: Head-to-Head Evidence Versus Closest Comparators


PEG12 Chain Length: 1.9-Fold Higher Tumor Uptake vs. PEG4 and 1.6-Fold vs. PEG16 in Heterobivalent Agent Screening

In a systematic linker-length optimization study using a photo-click-facilitated screening platform, heterobivalent agents containing PEG12 linkers demonstrated significantly superior in vivo tumor uptake compared to those containing PEG4, PEG8, or PEG16 chains. The PEG12-containing heterodimer achieved a tumor uptake of 3.63 ± 0.15 %ID/g (injected dose per gram), whereas the PEG8, PEG16, and PEG4 analogues exhibited 3.01 ± 0.15, 2.23 ± 0.25, and 1.87 ± 0.21 %ID/g, respectively [1]. This represents a 1.94-fold improvement over PEG4 and a 1.63-fold improvement over PEG16. Additionally, the PEG12 linker conferred the highest tumor-to-muscle contrast and superior cell retention (69% at 2 hours) among all tested lengths [2].

PROTAC Linker optimization Targeted protein degradation

Iodo Leaving Group: 10-Fold Faster Thiol Alkylation vs. Bromo and Superior Reactivity vs. Tosyl in SN2 Conjugation

The terminal iodo group in Iodo-PEG12-acid acts as an excellent leaving group in SN2 nucleophilic substitution reactions, enabling rapid and efficient conjugation to thiol-containing biomolecules (e.g., cysteine residues, thiol-modified oligonucleotides). Comparative kinetic studies on PEG-based cross-linkers establish the reactivity order: maleimide > iodoacetate > bromoacetate > iodoacetamide > acrylate > bromoacetamide under physiological pH conditions (pH 7.4–8.6) [1]. Furthermore, organic iodides are approximately one order of magnitude (10×) more reactive than bromides in SN2 reactions, and four orders of magnitude (10,000×) more reactive than chlorides [2]. This enhanced reactivity enables conjugation to proceed at lower temperatures, shorter reaction times, and with reduced equivalents of the nucleophile compared to bromo- or tosyl-functionalized PEG12 linkers .

Bioconjugation Nucleophilic substitution Leaving group

Purity Specification ≥98%: Higher Batch-to-Batch Consistency Compared to Industry-Standard PEG Linkers (≥95%)

Iodo-PEG12-acid is commercially available with a purity specification of ≥98% as determined by HPLC, a level that exceeds the ≥95% purity commonly offered for analogous PEG linkers such as bromo-PEG12-acid and tosyl-PEG12-acid from major vendors [1]. This higher purity threshold reduces the presence of PEG chain-length variants, unreacted starting materials, and oxidation byproducts that can compromise conjugation stoichiometry and yield . For PROTAC synthesis, where precise 1:1 stoichiometry between the linker and both ligand moieties is critical, the use of ≥98% pure Iodo-PEG12-acid minimizes the need for excess reagent and simplifies post-conjugation purification [2].

Quality control Reproducibility Conjugation efficiency

High-Impact Application Scenarios for Iodo-PEG12-acid: From PROTAC Library Synthesis to ADC Development


PROTAC Library Construction and Linker Length Optimization

The quantitative evidence that PEG12-length linkers provide maximal tumor uptake (3.63 %ID/g) and superior cell retention positions Iodo-PEG12-acid as the optimal linker for constructing PROTAC libraries aimed at identifying lead degraders with high in vivo efficacy. Researchers can directly incorporate this linker to reduce the number of linker-length variants required in initial screening, thereby accelerating hit-to-lead timelines [1].

Rapid Thiol-Specific Bioconjugation for Antibody-Drug Conjugates (ADCs)

The iodo group's ~10-fold faster reactivity toward thiols compared to bromo groups enables efficient, site-specific conjugation to engineered cysteine residues on monoclonal antibodies. This accelerated kinetics reduces the risk of antibody aggregation and allows for lower reaction temperatures, preserving antibody structural integrity and improving the drug-to-antibody ratio (DAR) consistency [2].

Synthesis of Hydrophilic PROTACs with Improved Aqueous Solubility

The PEG12 chain imparts substantial aqueous solubility to the final PROTAC molecule, mitigating the poor solubility often associated with hydrophobic warheads and E3 ligase ligands. This property facilitates in vivo formulation without requiring high percentages of organic co-solvents, a critical advantage for animal studies and potential clinical translation [3].

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